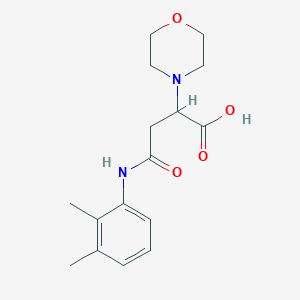

4-((2,3-Dimethylphenyl)amino)-2-morpholino-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(2,3-dimethylanilino)-2-morpholin-4-yl-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-11-4-3-5-13(12(11)2)17-15(19)10-14(16(20)21)18-6-8-22-9-7-18/h3-5,14H,6-10H2,1-2H3,(H,17,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMXFRYXHMWIGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CC(C(=O)O)N2CCOCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-((2,3-Dimethylphenyl)amino)-2-morpholino-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2,3-dimethylaniline with a suitable acylating agent to form the corresponding amide. This intermediate is then reacted with morpholine and a suitable carboxylating agent under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

4-((2,3-Dimethylphenyl)amino)-2-morpholino-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-((2,3-Dimethylphenyl)amino)-2-morpholino-4-oxobutanoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor of specific enzymes or as a lead compound for drug development.

Industry: It may be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of 4-((2,3-Dimethylphenyl)amino)-2-morpholino-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships help elucidate its mechanism of action.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Physicochemical and Crystallographic Properties

- Hydrogen Bonding: The target compound’s morpholino group enables N–H⋯O and O–H⋯O interactions, similar to the bromophenyl analogue in , which forms dimers via R₂²(8) graph-set motifs.

- Dihedral Angles: In the bromophenyl analogue, dihedral angles between the aromatic ring and oxoamine group range from 24.8° to 77.1°, influenced by steric effects. The morpholino group in the target compound likely imposes distinct torsional constraints due to its cyclic structure .

Biological Activity

4-((2,3-Dimethylphenyl)amino)-2-morpholino-4-oxobutanoic acid, also referred to as a derivative of morpholino compounds, has garnered attention in pharmaceutical research due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₉N₃O₃

- Molecular Weight : 273.33 g/mol

- CAS Number : Not specifically listed in the provided data but can be derived from its structure.

The compound exhibits its biological activity primarily through the inhibition of specific enzymes and modulation of signaling pathways. Research indicates that it may act as an inhibitor of certain protein interactions involved in cancer progression, similar to other compounds targeting MDM2 and XIAP pathways.

Anticancer Properties

A significant focus has been on the compound's potential as an anticancer agent. Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines.

- Inhibition of Cancer Cell Proliferation :

- Mechanistic Insights :

Other Biological Activities

Research indicates potential activities beyond anticancer effects:

- CYP Enzyme Inhibition : Some derivatives have shown inhibitory effects on CYP2D6 enzymes, which are crucial for drug metabolism .

- Receptor Modulation : The compound may act on various receptors, potentially influencing neurotransmitter systems.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉N₃O₃ |

| Molecular Weight | 273.33 g/mol |

| Anticancer IC50 (example) | 0.3 μM (against ALL cells) |

| CYP Enzyme Inhibition | Yes (CYP2D6) |

Case Studies

Q & A

Q. What synthetic methodologies are suitable for preparing 4-((2,3-Dimethylphenyl)amino)-2-morpholino-4-oxobutanoic acid?

A plausible synthesis involves a multi-step approach:

- Step 1 : Friedel-Crafts acylation or Michael addition to introduce the ketone and morpholino groups (e.g., using maleic anhydride or thioglycolic acid as intermediates) .

- Step 2 : Amide bond formation between the 2,3-dimethylphenylamine and the oxobutanoic acid backbone via coupling reagents like EDCl/HOBt .

- Step 3 : Purification via column chromatography and characterization using NMR (¹H/¹³C) and HPLC to confirm purity (>95%) .

Q. How can the structure of this compound be validated experimentally?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths and angles .

- Spectroscopic analysis : FT-IR for functional groups (e.g., C=O at ~1700 cm⁻¹), mass spectrometry (HRMS) for molecular weight confirmation, and 2D NMR (COSY, HSQC) to assign stereochemistry .

- Thermal analysis : DSC/TGA to assess stability and melting points .

Q. What preliminary biological assays are recommended to explore its activity?

- In vitro screening : Test against enzyme targets (e.g., kinases, proteases) using fluorometric or colorimetric assays. The morpholino group may enhance solubility for cellular uptake studies .

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations 1–100 µM .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Reaction optimization : Screen solvents (DMF, THF) and catalysts (e.g., Pd/C for hydrogenation) to reduce side products.

- Enantiomer separation : Use chiral HPLC or enzymatic resolution if racemic mixtures form during synthesis .

- Process analytics : Implement in-line PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress .

Q. What strategies address contradictions in biological activity data across studies?

- Dose-response validation : Repeat assays with stricter controls (e.g., ATP levels in kinase assays) to rule off-target effects.

- Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with activity .

- Structural analogs : Compare with derivatives (e.g., 4-(3,5-dichlorophenyl)amino analogs) to isolate pharmacophore contributions .

Q. How can computational methods predict its pharmacokinetic properties?

- Molecular docking : Use AutoDock Vina to model interactions with targets like cytochrome P450 enzymes or transporters (e.g., P-gp) .

- ADMET prediction : Software like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP inhibition .

- MD simulations : GROMACS for stability analysis of protein-ligand complexes over 100-ns trajectories .

Methodological Challenges

Q. How to resolve crystallographic disorder in the morpholino ring during X-ray analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.